molecular formula C11H16BNO2 B7776398 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 791819-02-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B7776398
CAS RN: 791819-02-8
M. Wt: 205.06 g/mol
InChI Key: SOQIDYYUSMPIDR-UHFFFAOYSA-N
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Description

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that is part of the boronic acids and derivatives family . It is also known as 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using various techniques. For example, the bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of 1.409 (lit.), a boiling point of 73 °C/15 mmHg (lit.), and a density of 0.912 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound serves as a building block for the synthesis of various chemical compounds. For instance, it has been used in the synthesis of bifunctional compounds for combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).

  • Molecular Structure and Conformational Studies : The molecular structures of derivatives of this compound have been studied using techniques like X-ray diffraction, NMR spectroscopy, and density functional theory (DFT). This helps in understanding the conformational and electronic properties of these molecules (Huang et al., 2021).

  • Medicinal Chemistry and Drug Synthesis : Derivatives of this compound have been used in medicinal chemistry, for example, in the synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines, which are important in drug development (Bethel et al., 2012).

  • Fluoride Ion Conductivity Studies : In the context of fluoride shuttle batteries, derivatives of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been investigated for their role in improving fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

  • Coordination Polymers : It has been used in the synthesis of coordination polymers, contributing to the development of materials with potential applications in catalysis and sensing (Al-Fayaad et al., 2020).

  • Organic Electronics : Derivatives of this compound are used in the synthesis of deeply colored polymers, which have applications in organic electronics, particularly in light-emitting diodes and solar cells (Welterlich et al., 2012).

  • Fluorescence Probes : Boronate-based fluorescence probes derived from this compound have been synthesized for the detection of hydrogen peroxide, demonstrating its utility in sensing and diagnostic applications (Lampard et al., 2018).

Safety and Hazards

While specific safety and hazards information for “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is not available, it is generally recommended to avoid direct contact with skin and eyes, keep away from flammable materials and high-temperature sources, and store in a sealed, dry, and cool place .

Mechanism of Action

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to interact with various organic compounds, particularly alkylbenzenes .

Mode of Action

The compound acts as a reagent in chemical reactions, particularly in borylation . Borylation is a process where a boron atom is introduced into an organic molecule. This compound can interact with its targets, such as alkylbenzenes, in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

The compound is involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also participate in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . These reactions can lead to the formation of various organic compounds with potential applications in pharmaceuticals and materials science.

Result of Action

The primary result of the action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is the formation of borylated products, which can be further used in various chemical reactions . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can significantly affect the efficacy of the borylation process . Additionally, the stability of the compound can be affected by storage conditions. For example, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are typically stored at 2-8°C .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQIDYYUSMPIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000326
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

791819-02-8, 874186-98-8
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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